molecular formula C13H19BrN2O B14645128 N-(4-Bromophenyl)-3-(diethylamino)propanamide CAS No. 55042-47-2

N-(4-Bromophenyl)-3-(diethylamino)propanamide

Cat. No.: B14645128
CAS No.: 55042-47-2
M. Wt: 299.21 g/mol
InChI Key: NUSHRIGBDGMKJF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-(diethylamino)propanamide is a chemical compound that features a bromophenyl group attached to a diethylamino propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(diethylamino)propanamide typically involves the reaction of 4-bromoaniline with diethylamino propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(diethylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-3-(diethylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(diethylamino)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the diethylamino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)benzamide
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

N-(4-Bromophenyl)-3-(diethylamino)propanamide is unique due to its specific combination of a bromophenyl group and a diethylamino propanamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55042-47-2

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(diethylamino)propanamide

InChI

InChI=1S/C13H19BrN2O/c1-3-16(4-2)10-9-13(17)15-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

NUSHRIGBDGMKJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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